Cas no 519046-10-7 (3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea)

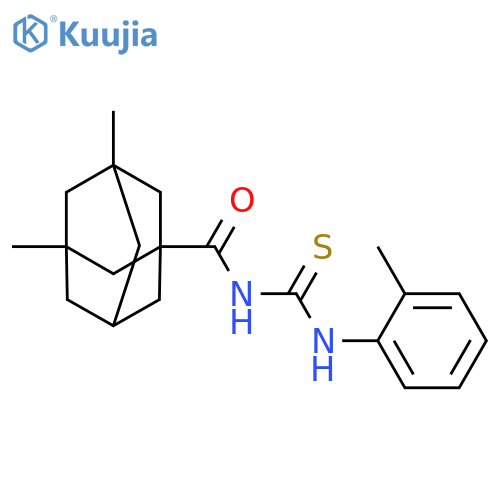

519046-10-7 structure

商品名:3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea

CAS番号:519046-10-7

MF:C21H28N2OS

メガワット:356.524824142456

CID:5436749

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea 化学的及び物理的性質

名前と識別子

-

- 3,5-dimethyl-N-[(2-methylphenyl)carbamothioyl]adamantane-1-carboxamide

- 3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea

-

- InChIKey: WZYIKJFOERHOFK-UHFFFAOYSA-N

- ほほえんだ: C12(C(NC(NC3=CC=CC=C3C)=S)=O)CC3(C)CC(CC(C)(C3)C1)C2

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3084-0088-3mg |

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |

519046-10-7 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3084-0088-2μmol |

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |

519046-10-7 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| Life Chemicals | F3084-0088-5μmol |

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |

519046-10-7 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3084-0088-1mg |

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |

519046-10-7 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3084-0088-10mg |

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |

519046-10-7 | 90%+ | 10mg |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3084-0088-20mg |

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |

519046-10-7 | 90%+ | 20mg |

$99.0 | 2023-04-27 | |

| Life Chemicals | F3084-0088-40mg |

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |

519046-10-7 | 90%+ | 40mg |

$140.0 | 2023-04-27 | |

| Life Chemicals | F3084-0088-15mg |

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |

519046-10-7 | 90%+ | 15mg |

$89.0 | 2023-04-27 | |

| Life Chemicals | F3084-0088-50mg |

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |

519046-10-7 | 90%+ | 50mg |

$160.0 | 2023-04-27 | |

| Life Chemicals | F3084-0088-4mg |

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |

519046-10-7 | 90%+ | 4mg |

$66.0 | 2023-04-27 |

3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea 関連文献

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

519046-10-7 (3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea) 関連製品

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量